molecular formula C5H5NO2 B6178630 2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde CAS No. 2649066-45-3

2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde

Cat. No.: B6178630
CAS No.: 2649066-45-3
M. Wt: 111.1
InChI Key:
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Description

2-oxa-3-azabicyclo[310]hex-3-ene-4-carbaldehyde is a chemical compound with the molecular formula C5H5NO2 It is a bicyclic compound containing both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde typically involves the reaction of diazoalkanes with activated isoxazole double bonds. This reaction forms the bicyclic ring system characteristic of the compound . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the synthesis likely follows similar principles as laboratory methods but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-oxa-3-azabicyclo[3.1.0]hexane: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde: Similar structure but lacks the oxygen atom, affecting its chemical properties and reactivity.

Uniqueness

2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde is unique due to the presence of both oxygen and nitrogen atoms in its bicyclic structure, along with an aldehyde group. This combination of features gives it distinct reactivity and potential for diverse applications in scientific research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde involves the formation of a bicyclic ring system with an aldehyde functional group attached to it. The starting material for this synthesis is 2-methyl-1,3-butadiene, which undergoes a Diels-Alder reaction with ethylene oxide to form the bicyclic ring system. The aldehyde functional group is then introduced through a selective oxidation reaction using a suitable oxidizing agent.", "Starting Materials": [ "2-methyl-1,3-butadiene", "ethylene oxide", "suitable oxidizing agent" ], "Reaction": [ "Step 1: 2-methyl-1,3-butadiene and ethylene oxide are mixed together and heated to initiate a Diels-Alder reaction. The reaction is carried out under suitable conditions to form the bicyclic ring system, 2-oxa-3-azabicyclo[3.1.0]hex-3-ene.", "Step 2: The bicyclic ring system is then subjected to a selective oxidation reaction using a suitable oxidizing agent. The reaction is carried out under suitable conditions to introduce an aldehyde functional group at the 4-position of the bicyclic ring system. The resulting compound is 2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde." ] }

CAS No.

2649066-45-3

Molecular Formula

C5H5NO2

Molecular Weight

111.1

Purity

95

Origin of Product

United States

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